2,3,3,4,4-Pentamethylheptane

Description

Significance of Highly Branched Alkanes in Hydrocarbon Chemistry and Related Fields

Alkanes, the simplest family of hydrocarbons consisting solely of carbon and hydrogen atoms linked by single bonds, are fundamental to organic chemistry. uc3m.eswou.edu While linear alkanes provide a basic structural framework, the introduction of branching, where alkyl groups are attached to a central carbon chain, dramatically alters the molecule's physical and chemical properties. thoughtco.comopentextbc.ca These branched alkanes are not merely structural curiosities; they are of paramount importance in several fields, most notably the petroleum industry. thoughtco.com

One of the most critical applications of highly branched alkanes is in fuels. The degree of branching in a hydrocarbon is directly related to its octane (B31449) number, a measure of a fuel's ability to resist "knocking" or premature combustion in an engine. Highly branched isomers, such as isooctane (B107328) (2,2,4-trimethylpentane), have higher octane ratings and are desirable components of gasoline. uc3m.es This is because their more compact, spherical shape leads to different combustion properties compared to their linear counterparts. uc3m.esresearchgate.net For instance, a study on the nine isomers of heptane (B126788) revealed that the more branched forms exhibited reduced reactivity, which correlated with a higher research octane number (RON). researchgate.net

Furthermore, the structure of branched alkanes influences their viscosity and solidification points, making them valuable as lubricants and flow improvers in the oil industry. Their complex, non-linear structures can hinder the formation of orderly crystalline lattices, allowing them to remain liquid at lower temperatures. This property is crucial for producing high-performance lubricating oils.

Contextualization of 2,3,3,4,4-Pentamethylheptane within Isomeric Heptanes and Dodecanes

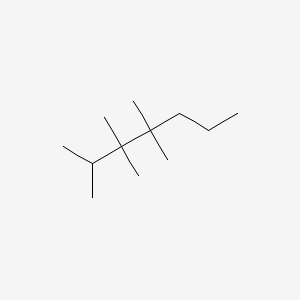

This compound is a specific, highly branched alkane. nih.gov Its name reveals its structure: a seven-carbon main chain (heptane) with five methyl groups attached at the second, third, and fourth carbon atoms. With a chemical formula of C12H26, it is one of the 355 structural isomers of dodecane (B42187). nih.govwikipedia.org It is important to clarify that while its base name is "heptane," the addition of five methyl groups brings the total carbon count to twelve, making it an isomer of dodecane, not heptane. nih.gov

The properties of this compound are a direct consequence of its extensive branching. Compared to its linear isomer, n-dodecane, its physical properties are markedly different. Increased branching tends to lower the boiling point of alkanes because the more spherical shape reduces the surface area available for intermolecular van der Waals forces. uc3m.esmasterorganicchemistry.com For instance, while n-octane boils at 125.7 °C, the more branched isooctane boils at 99.3 °C. uc3m.es Similarly, this compound has a reported boiling point of 203°C, which can be compared to other dodecane isomers to understand the effect of this specific branching pattern. chemicalbook.com

| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| n-Dodecane | C12H26 | 216.3 | -9.6 | 0.749 |

| 2,2,4,6,6-Pentamethylheptane (B104275) | C12H26 | 175 | -81 | 0.740 |

| This compound | C12H26 | 203 | -50.8 (estimate) | 0.798 |

| 2,2,3,3,4-Pentamethylheptane | C12H26 | 200 | -50.8 (estimate) | 0.791 |

Note: Data for the table is compiled from various sources. chemicalbook.comchembk.comhaltermann-carless.com Exact values may vary slightly between different experimental conditions and sources.

This particular isomer, along with others like 2,2,4,6,6-pentamethylheptane, is of interest in specialized applications. For example, high-purity isododecane, which is primarily 2,2,4,6,6-pentamethylheptane, is used as a primary reference fuel for determining the cetane number of diesel. haltermann-carless.com Research into the hydroisomerization of n-dodecane aims to selectively produce such multi-branched isomers for use in high-quality lube base oils. researchgate.netbohrium.com

Challenges and Opportunities in the Comprehensive Study of Complex Alkanes

The study of complex, highly branched alkanes like this compound is not without its difficulties. A significant challenge lies in their synthesis. vaia.com While nature produces a vast array of hydrocarbons, the targeted laboratory synthesis of a specific, highly branched isomer can be a multi-step and often low-yield process. plymouth.ac.uk This complexity makes it difficult to produce large quantities for detailed study or industrial application.

Another major hurdle is the analytical characterization of these molecules. As the number of isomers for a given alkane formula grows exponentially with the number of carbon atoms, separating and identifying a specific isomer from a complex mixture becomes a formidable task. The unresolved complex mixture (UCM) in crude oil is a prime example of this analytical challenge. plymouth.ac.uk Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are often required to resolve these intricate mixtures.

Despite these challenges, the field is ripe with opportunities. There is ongoing research to develop more efficient and selective catalysts for alkane isomerization, which would allow for the targeted production of desirable branched isomers from more abundant linear alkanes. researchgate.netbohrium.com Advances in computational chemistry and molecular dynamics simulations are also providing deeper insights into how the structure of these molecules influences their behavior, aiding in the prediction of their properties and reactivity. aip.org Furthermore, the push for sustainable and bio-based fuels and chemicals is driving research into the microbial biosynthesis of alkanes, which could one day offer a green alternative to their petrochemical-based production. biofueljournal.combiofueljournal.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

62199-66-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,3,4,4-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-9-11(4,5)12(6,7)10(2)3/h10H,8-9H2,1-7H3 |

InChI Key |

VBOBCKMZHQJDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(C)(C)C(C)C |

Origin of Product |

United States |

Combustion Kinetics and Mechanistic Studies of 2,3,3,4,4 Pentamethylheptane As a Model Fuel

Autoignition Characteristics and Ignition Delay Times

Autoignition is the spontaneous combustion of a fuel-air mixture without an external ignition source, and the time it takes for this to occur is known as the ignition delay time. nasa.gov This is a critical parameter in engine design and fuel science.

Experimental Methodologies (e.g., Rapid Compression Machine, Shock Tube)

The study of autoignition and the measurement of ignition delay times are primarily conducted using specialized experimental apparatuses that can create controlled, engine-relevant conditions of high temperature and pressure.

Rapid Compression Machine (RCM): An RCM uses a piston to rapidly compress a pre-mixed fuel and air sample, simulating the compression stroke of an internal combustion engine. stanford.edu This process heats and pressurizes the gas, leading to autoignition. Pressure transducers record the pressure rise in the combustion chamber, and the ignition delay time is determined from this pressure trace. energy.gov RCMs are particularly valuable for studying low-to-intermediate temperature chemistry (approx. 600–1100 K), a region where many fuels exhibit complex ignition behavior. energy.gov

Shock Tube: A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel-air mixture. caltech.edu When the diaphragm is ruptured, a shock wave travels down the tube, rapidly heating and compressing the test gas to high temperatures and pressures, initiating combustion. nasa.gov Optical and pressure diagnostics are used to measure the ignition delay time. dtic.mil Shock tubes are ideal for investigating high-temperature combustion chemistry and can achieve conditions far beyond those of conventional reactors. nasa.govstanford.edu

Dependence of Ignition Delay on Pressure, Temperature, Equivalence Ratio, and Dilution

For any given fuel, the ignition delay time is not a fixed value but depends strongly on several parameters. General trends observed for hydrocarbon fuels show that ignition delay times typically decrease with:

Increasing temperature

Increasing pressure

Increasing oxygen concentration nasa.gov

The equivalence ratio (φ), which describes the ratio of fuel to oxidizer relative to the stoichiometric ratio, also has a significant impact. While specific data for 2,3,3,4,4-pentamethylheptane is unavailable, studies on other alkanes show that changes in the equivalence ratio can alter ignition delay times, with the precise effect depending on the temperature and pressure regime. mdpi.com

Influence of Molecular Structure on Autoignition Behavior

The molecular structure of a fuel is a primary determinant of its autoignition propensity. For alkanes, factors such as chain length, the degree of branching, and the location of methyl groups significantly affect reactivity. Highly branched alkanes, for example, tend to have higher octane (B31449) numbers and are more resistant to autoignition than their straight-chain counterparts. osti.gov The specific arrangement of atoms in this compound, with its geminal methyl groups and a tertiary carbon, would be expected to influence its radical chemistry during oxidation, but without specific studies, a direct comparison to other isomers or fuels is not possible.

Low-Temperature and Intermediate-Temperature Combustion Chemistry

The combustion of alkanes, particularly at temperatures below approximately 1000 K, proceeds through complex reaction pathways that differ significantly from high-temperature chemistry. nih.gov This low-temperature chemistry is crucial as it governs autoignition phenomena in advanced engines. nih.gov

Negative Temperature Coefficient (NTC) Regime Analysis

Many larger alkanes exhibit a phenomenon known as the Negative Temperature Coefficient (NTC) regime. In this temperature range (typically 750–900 K), the global reaction rate, contrary to typical Arrhenius behavior, decreases as the temperature increases, leading to a lengthening of the ignition delay time. mdpi.comresearchgate.net This behavior is a hallmark of low-temperature combustion chemistry, resulting from a competition between different reaction pathways that become dominant at different temperatures. researchgate.net While it is plausible that a large, branched alkane like this compound would exhibit NTC behavior, no experimental data exists to confirm or characterize it.

Detailed Reaction Pathways in Low-to-Intermediate Temperature Oxidation

The foundational steps of low-temperature oxidation for alkanes are well-established conceptually. The process generally involves:

An alkyl radical (R•) is formed from the fuel molecule.

This radical adds to molecular oxygen (O2) to form an alkylperoxy radical (ROO•).

The ROO• radical can then isomerize to form a hydroperoxyalkyl radical (•QOOH).

A second O2 addition can occur, followed by further reactions that lead to chain branching, producing a large number of reactive radicals (like OH) that accelerate oxidation and lead to ignition. mdpi.com

The specific rates of these reactions and the dominant pathways are highly dependent on the fuel's molecular structure. osti.gov For this compound, the presence of tertiary C-H bonds would influence the initial hydrogen abstraction sites, but a detailed analysis of its specific reaction pathways is not possible without dedicated kinetic modeling and experimental validation.

Chemical Kinetic Modeling of Highly Branched Alkane Combustion

The combustion of highly branched alkanes like this compound is characterized by complex reaction networks. To understand and predict their combustion behavior, detailed chemical kinetic models are developed. These models consist of a comprehensive set of elementary reactions that describe the transformation of the fuel into combustion products. Due to the scarcity of experimental data specifically for this compound, studies on similar highly branched dodecane (B42187) isomers, such as iso-dodecane (2,2,4,6,6-pentamethylheptane), are often used as a proxy to understand its combustion characteristics.

Development and Validation of Detailed Kinetic Mechanisms

The development of a detailed kinetic mechanism for a highly branched alkane is a hierarchical process. It typically starts with a core mechanism describing the combustion of small hydrocarbon and oxygenated species (C0-C4 chemistry). To this core, sub-mechanisms are added to describe the decomposition and oxidation of the specific fuel molecule and its larger intermediates. For large alkanes, these mechanisms can become exceedingly complex, often involving thousands of species and reactions.

A crucial aspect of mechanism development is its validation against experimental data. For highly branched alkanes, this involves comparing the model's predictions with experimental measurements of key combustion phenomena such as ignition delay times, flame speeds, and species concentration profiles in various reactors (e.g., shock tubes, rapid compression machines, and jet-stirred reactors). For instance, a chemical kinetic model for iso-alkanes, including iso-octane and iso-dodecane, has been developed and validated against experimental data, demonstrating its capability to predict combustion trends under various conditions.

The validation process often reveals areas where the model needs refinement. For example, the rates of key reaction classes, such as H-atom abstraction from the fuel, alkyl radical decomposition, and the chemistry of peroxy radicals (RO2) and hydroperoxyalkyl radicals (QOOH), are often updated based on the latest theoretical calculations and experimental findings.

Below is a table summarizing typical experimental conditions used for validating kinetic models of highly branched alkanes, based on studies of iso-dodecane.

| Experimental Setup | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) |

| Rapid Compression Machine | 15 - 30 | 600 - 950 | 0.5 - 1.5 |

| Shock Tube | 10 - 50 | 900 - 1600 | 0.5 - 2.0 |

| Jet-Stirred Reactor | 1 - 10 | 550 - 1100 | 0.25 - 2.0 |

Sensitivity Analysis of Key Reactions

Sensitivity analysis is a powerful tool used to identify the most influential reactions in a kinetic mechanism. It quantifies how the uncertainty in the rate constant of a particular reaction affects a specific combustion target, such as ignition delay time or the concentration of a key species. A positive sensitivity coefficient indicates that increasing the reaction rate will increase the target value, while a negative coefficient implies the opposite.

For highly branched alkanes, sensitivity analysis reveals that at high temperatures, the ignition is primarily sensitive to reactions involving the decomposition of the fuel and small radical species. At lower temperatures, the chemistry becomes more complex, and reactions involving the formation and decomposition of hydroperoxides play a crucial role.

A study on the autoignition of highly branched iso-alkanes like iso-dodecane has shown that the reactivity is strongly influenced by the molecular structure. For example, the presence of tertiary C-H bonds, which are weaker than primary and secondary C-H bonds, facilitates initial H-atom abstraction, leading to a higher reactivity.

The following table presents a conceptual summary of key reactions and their typical sensitivity on ignition delay for a highly branched alkane at different temperature regimes.

| Temperature Regime | Key Reaction Type | Effect on Ignition Delay |

| High Temperature (>1000 K) | Fuel Unimolecular Decomposition | Promotes Ignition (Negative Sensitivity) |

| H + O2 <=> O + OH | Promotes Ignition (Negative Sensitivity) | |

| Small Alkene Chemistry | Can Inhibit or Promote Ignition | |

| Low Temperature (<800 K) | Fuel + OH -> Radicals + H2O | Promotes Ignition (Negative Sensitivity) |

| R + O2 <=> RO2 | Chain Propagation/Branching (Complex) | |

| RO2 Isomerization | Promotes Ignition (Negative Sensitivity) | |

| QOOH Decomposition | Chain Branching (Negative Sensitivity) |

Reaction Pathway Analysis for Fuel Consumption and Product Formation

Reaction pathway analysis traces the major routes through which the fuel is consumed and key products are formed. This analysis provides a qualitative understanding of the dominant chemical processes occurring during combustion. For a highly branched alkane like this compound, the initial steps of fuel consumption are dominated by H-atom abstraction by small radicals like OH, H, and O.

The resulting alkyl radicals can then undergo several competing reactions:

β-scission: The alkyl radical breaks a C-C bond, leading to the formation of a smaller alkene and another radical. This is a dominant pathway at high temperatures.

Addition to O2: At lower temperatures and higher pressures, the alkyl radical can add to an oxygen molecule to form a peroxy radical (RO2).

Combustion in External Fields: Reactive Molecular Dynamics (ReaxFF) Simulations

Reactive Molecular Dynamics (ReaxFF) is a computational method that can simulate chemical reactions at the atomic level. It uses a force field that can describe bond formation and breaking, allowing for the investigation of complex reactive systems like combustion. ReaxFF simulations can provide insights into the fundamental effects of external fields, such as electric fields, on combustion chemistry.

Impact of Electric Fields on Reaction Kinetics

The application of an external electric field can influence the kinetics of combustion reactions. ReaxFF simulations have been used to explore these effects on hydrocarbon fuels. An external electric field can alter the electronic structure of molecules, which in turn can affect bond energies and activation barriers of chemical reactions. For instance, an electric field can polarize molecules, potentially making certain bonds more susceptible to breaking.

Simulations have shown that applying an external electric field can accelerate combustion, though the magnitude of this effect can depend on the method used to calculate atomic charges within the simulation. It is a developing area of research, and care must be taken to avoid simulation artifacts, such as artificial heating due to the electric field when using a global thermostat.

Methodologies for Atomic Charge Computation and Equilibration in Simulations

A key component of ReaxFF is the calculation of atomic charges, which dynamically change as bonds are formed and broken. The charge equilibration (QEq) method is commonly used for this purpose. However, for systems in an external electric field, the QEq method can sometimes lead to spurious net charges on molecules.

An alternative method, the charge transfer with polarization current equilibration (QTPIE), has been shown to provide more accurate molecular charges in some cases, though it may underestimate certain atomic charges. The choice of charge computation method can significantly impact the simulated reaction kinetics. For example, the faster combustion kinetics observed with the QEq method under an electric field can be attributed to the larger atomic charges it predicts compared to QTPIE.

Proper equilibration of the system before applying the external field is also crucial for obtaining reliable results. A two-step equilibration procedure has been suggested to achieve a more stable and realistic initial state for the simulation.

Catalytic Cracking Mechanisms of Branched Alkanes

The catalytic cracking of alkanes is a cornerstone of the petrochemical industry, facilitating the conversion of large hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. chemguide.co.ukwikipedia.org This process typically employs solid acid catalysts, such as zeolites, which promote the formation of carbocations that subsequently undergo rearrangement and C-C bond scission. wikipedia.orglibretexts.org For highly branched alkanes like this compound, the cracking mechanisms are intricate, involving various competing pathways that are influenced by the catalyst properties and reaction conditions.

Monomolecular and Bimolecular Cracking Pathwayssyxbsyjg.com

The cracking of alkanes over zeolite catalysts can proceed through two primary mechanistic routes: monomolecular and bimolecular pathways. researchgate.net

Monomolecular Cracking: This pathway, also known as the Haag-Dessau mechanism, involves the direct protonation of the alkane molecule by a Brønsted acid site on the catalyst. researchgate.netrsc.org This protonation can occur on either a C-H or a C-C bond, leading to the formation of a pentacoordinated carbonium ion intermediate. researchgate.net This unstable intermediate then rapidly cracks into a smaller alkane and a carbenium ion. The carbenium ion can then desorb as an olefin by releasing a proton back to the catalyst. Monomolecular cracking is generally favored at low alkane partial pressures and high temperatures. For this compound, with its numerous tertiary and quaternary carbon atoms, the stability of the resulting carbenium ions would significantly influence the cracking products.

Bimolecular Cracking: This mechanism involves a chain reaction initiated by the formation of a carbenium ion. This initial carbenium ion can be formed from impurities in the feed or through the monomolecular pathway. The carbenium ion then reacts with another alkane molecule (e.g., this compound) via hydride transfer, generating a new, larger carbenium ion and a smaller alkane. This larger carbenium ion can then undergo cracking to form an olefin and a new, smaller carbenium ion, which continues the chain. Bimolecular cracking is typically favored at higher alkane partial pressures and lower temperatures.

A simplified representation of these pathways is presented in the table below:

| Cracking Pathway | Description | Key Intermediates | Favored Conditions |

| Monomolecular | Direct protonation of the alkane by the catalyst. | Pentacoordinated carbonium ions | High temperature, low alkane partial pressure |

| Bimolecular | Chain reaction involving hydride transfer between a carbenium ion and an alkane. | Carbenium ions | Low temperature, high alkane partial pressure |

Protolytic Cracking on Zeolite Catalystssyxbsyjg.com

Protolytic cracking is a key feature of the monomolecular pathway and is particularly relevant for the initiation of the cracking process on zeolite catalysts. syxbsyjg.com It involves the direct attack of a proton from a Brønsted acid site on a covalent bond of the alkane. researchgate.net

In the case of this compound, protolytic cracking can occur at various C-C or C-H bonds. The stability of the resulting fragments plays a crucial role in determining the preferred cracking sites. The formation of more stable tertiary and secondary carbenium ions is generally favored over primary carbenium ions. Given the highly branched structure of this compound, with its multiple methyl and ethyl branches, a complex mixture of smaller alkanes and alkenes can be expected from protolytic cracking. For instance, protonation of a C-C bond could lead to the scission of a methyl or ethyl group, forming methane (B114726) or ethane, respectively, along with a corresponding carbenium ion. syxbsyjg.com

The strength and concentration of the Brønsted acid sites on the zeolite catalyst are critical factors influencing the rate and selectivity of protolytic cracking. Zeolites with high acid site density and strength, such as ZSM-5, are known to be effective catalysts for alkane cracking. mdpi.com

Analysis of Product Distributions and Mechanistic Insightssyxbsyjg.com

The analysis of the product distribution from the catalytic cracking of branched alkanes provides valuable insights into the underlying reaction mechanisms. The relative yields of different products can indicate whether monomolecular or bimolecular pathways are dominant under specific reaction conditions.

For a highly branched alkane like this compound, the product slate would be rich in smaller branched alkanes and alkenes. Due to the presence of quaternary carbons, the formation of isobutane (B21531) and isobutylene (B52900) would likely be significant products. The cracking process would favor the cleavage of C-C bonds at the branching points to form stable tertiary carbenium ions.

The following table provides a hypothetical, yet plausible, distribution of primary products from the catalytic cracking of this compound over a zeolite catalyst, highlighting the prevalence of branched products. psu.edu

| Product | Potential Formation Pathway |

| Methane | Protolytic cracking of a C-CH3 bond |

| Ethane | Protolytic cracking of a C-C2H5 bond |

| Propane/Propylene (B89431) | Scission of larger fragments |

| Isobutane/Isobutylene | Cleavage at quaternary carbon centers |

| Isopentane/Isopentenes | Rearrangement and cracking of larger carbenium ions |

The ratio of alkanes to alkenes in the products can also offer mechanistic clues. A higher proportion of light alkanes might suggest a greater contribution from bimolecular pathways involving hydrogen transfer reactions. Conversely, a higher yield of alkenes could indicate the prevalence of the monomolecular mechanism. researchgate.net The presence of a significant amount of branched alkanes in the product stream is a hallmark of catalytic cracking, distinguishing it from thermal cracking which tends to produce more linear olefins. psu.edupsu.edu

Molecular Structure, Conformational Analysis, and Theoretical Chemistry of 2,3,3,4,4 Pentamethylheptane

Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit for elucidating the molecular properties of complex molecules like 2,3,3,4,4-pentamethylheptane, for which experimental data may be scarce. These methods allow for the detailed examination of molecular geometries, energies, and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to predict molecular properties from first principles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost.

DFT, on the other hand, utilizes the electron density to calculate the energy of a system, providing a balance between accuracy and computational efficiency. nih.gov Functionals within DFT, such as B3LYP and the Minnesota functionals (e.g., M06-2X), are widely used to study the structure and energetics of alkanes. For branched alkanes, it has been shown that certain DFT functionals can effectively model the complex electron correlation effects that influence their stability.

For this compound, these calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. The relative energies of different conformers can then be calculated to determine their populations at a given temperature.

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | 1.53 - 1.55 Å |

| C-H Bond Length | 1.09 - 1.10 Å |

| C-C-C Bond Angle | 109.5° - 112° |

| H-C-H Bond Angle | ~109.5° |

Thermochemical properties, such as bond dissociation energies (BDEs) and heats of formation (ΔHf°), are crucial for understanding the stability and reactivity of a molecule. Computational methods can provide reliable estimates of these properties.

The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, more branching generally leads to a more negative (more stable) heat of formation. The ΔHf° of this compound can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors in the calculations. For instance, the heat of formation of n-dodecane is approximately -351 kJ/mol. chemeo.com Due to its branched structure, this compound is expected to have a more negative heat of formation.

Bond dissociation energy is the enthalpy change required to break a specific bond homolytically. In alkanes, C-H BDEs follow the trend: primary > secondary > tertiary, meaning it takes less energy to break a tertiary C-H bond. libretexts.orgresearchgate.net This is due to the greater stability of the resulting tertiary radical. Similarly, C-C bonds involving quaternary carbons are often weaker due to steric strain. For this compound, the C-H bond at the C-2 position is tertiary and is expected to have a lower BDE compared to the primary C-H bonds of the methyl groups. The C-C bonds between the highly substituted C-3 and C-4 atoms are also of interest, as their BDEs would reflect the steric strain in the molecule's core.

| Bond Type | Typical BDE (kJ/mol) |

|---|---|

| Primary C-H | ~423 |

| Secondary C-H | ~413 |

| Tertiary C-H | ~404 |

Computational chemistry is also instrumental in studying reaction mechanisms by locating and characterizing transition states. For an isomerization reaction of an alkane, for example, the process involves the breaking and forming of C-C and C-H bonds. The transition state is the highest energy point along the reaction coordinate.

By calculating the vibrational frequencies of a proposed transition state structure, chemists can confirm that it is indeed a true transition state (characterized by one imaginary frequency) and determine the activation energy of the reaction. While specific reaction mechanisms involving this compound are not readily documented, theoretical studies could explore its potential isomerization pathways, which are relevant in processes like catalytic reforming.

Conformational Analysis of Highly Branched Alkanes

The numerous single bonds in this compound allow for a multitude of possible three-dimensional arrangements, or conformations. The study of these conformations and their relative energies is known as conformational analysis.

Due to its five methyl groups attached to a heptane (B126788) backbone, this compound is subject to significant steric hindrance. Steric hindrance is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, leading to an increase in the molecule's potential energy.

In this compound, the presence of two methyl groups on both the C-3 and C-4 positions creates a highly congested environment. Rotation around the C-3 to C-4 bond, as well as adjacent bonds, will be severely restricted. Certain rotational angles will lead to strong repulsive interactions between the methyl groups, making these conformations energetically unfavorable. The molecule will preferentially adopt conformations that minimize these steric clashes, likely resulting in a more compact, globular shape compared to a linear alkane. This increased steric strain can also lead to slight distortions in bond angles and bond lengths from their ideal values to alleviate the repulsive forces.

While the core of the this compound molecule is sterically hindered and relatively rigid, the terminal ethyl group and the methyl group at the C-2 position provide some degree of flexibility. The rotation around the C-1 to C-2 and C-5 to C-6 bonds will have lower energy barriers compared to the bonds in the molecule's core.

Computational Methods for Conformational Sampling (e.g., Monte Carlo Simulations)

The conformational landscape of a flexible molecule like this compound is vast and complex. Monte Carlo (MC) simulations are a powerful computational tool used to explore this landscape by generating a statistically significant ensemble of molecular conformations. These methods are particularly useful for overcoming the high energy barriers that can trap other search algorithms in local energy minima.

For branched alkanes, standard MC methods can be inefficient. acs.org Therefore, advanced techniques such as Configurational-Bias Monte Carlo (CBMC) are often employed. acs.orgacs.org The CBMC method improves the efficiency of growing a branched molecule by generating multiple trial orientations for each new atom or united-atom group and preferentially selecting the one with the most favorable energy. acs.org This "bias" is later corrected to ensure that the resulting ensemble of conformations correctly represents the true statistical distribution. acs.org

Gibbs Ensemble Monte Carlo (GEMC) is another specialized MC technique used to directly simulate phase equilibria, such as vapor-liquid coexistence curves. tandfonline.comtandfonline.com This method uses two simulation boxes, one for the liquid phase and one for the vapor phase, and allows for particle exchange, volume changes, and conformational changes to determine properties like vapor pressure and enthalpy of vaporization. tandfonline.comtandfonline.com Force fields like the Anisotropic United Atoms (AUA) potential have been extended to branched alkanes to accurately predict these equilibrium properties. tandfonline.comtandfonline.com

The general steps for a Configurational-Bias Monte Carlo simulation to sample the conformations of this compound are outlined below.

| Step | Description | Purpose |

| 1. Initialization | A random initial conformation of this compound is generated within a simulation box. | To provide a starting point for the simulation. |

| 2. Trial Move Selection | A type of move is randomly selected. For CBMC, this is typically an attempt to regrow a part of the molecule. | To introduce changes to the system's configuration. |

| 3. Conformation Generation | A part of the molecule is removed and then regrown segment by segment. At each growth step, several trial positions are generated for the next atom/group. | To efficiently explore new conformational space, overcoming energy barriers. |

| 4. Energy Calculation & Biasing | The potential energy of each trial position is calculated. A position is chosen based on a statistical weight (Boltzmann factor), favoring lower energy positions. The weight of this choice is recorded. | To "bias" the growth towards energetically favorable conformations. |

| 5. Acceptance/Rejection | The overall probability of accepting the newly grown conformation is calculated, accounting for the bias introduced in the previous step. The move is accepted or rejected based on this probability. | To ensure the simulation correctly samples the true Boltzmann distribution of states. |

| 6. Iteration | The process is repeated for millions of steps. | To generate a large and statistically representative ensemble of conformations. |

| 7. Analysis | Thermodynamic and structural properties are calculated as averages over the generated ensemble of conformations. | To determine macroscopic properties from the microscopic states. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules by solving Newton's equations of motion for each atom in the system. rush.edu For a molecule like this compound, MD simulations can reveal insights into its vibrational motions, rotational dynamics, and translational diffusion in the liquid phase. These simulations are crucial for understanding how the molecule interacts with its neighbors.

Simulations of alkanes often utilize a "united-atom" model, where CH, CH₂, and CH₃ groups are treated as single interaction centers. acs.orgresearchgate.net This coarse-graining reduces the number of particles in the simulation, allowing for the study of larger systems over longer timescales. arxiv.org The interactions between these united atoms are described by a force field, which includes terms for bonded (bond stretching, angle bending, torsional rotation) and non-bonded (van der Waals and electrostatic) interactions. acs.orgepfl.ch The accuracy of an MD simulation is highly dependent on the quality of the force field used. rush.edu

MD simulations can be used to calculate various properties that characterize the intermolecular interactions of this compound:

Radial Distribution Functions (RDFs): These describe how the density of surrounding molecules varies as a function of distance from a central molecule, providing a picture of the liquid's structure.

Diffusion Coefficient: This quantifies the rate at which molecules move through the liquid, which is influenced by molecular shape, size, and the strength of intermolecular forces.

Viscosity: This property, related to a fluid's resistance to flow, can be calculated from the fluctuations of pressure within the simulation and is highly dependent on intermolecular friction. nih.gov

By analyzing the trajectories of molecules in an MD simulation, researchers can understand how the highly branched and sterically hindered structure of this compound affects its packing in the liquid phase and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. wikipedia.org These models create a mathematical relationship between numerical representations of a molecule's structure (molecular descriptors) and a specific property of interest. wikipedia.orgsemanticscholar.org For alkanes, QSPR models are frequently used to predict thermodynamic and physical properties such as boiling point, critical temperature, and heat capacity. semanticscholar.orgnih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be calculated to quantify its size, shape, branching, and electronic character. These are typically categorized as:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Derived from the 2D representation of the molecule (graph theory), quantifying aspects like branching and connectivity (e.g., Wiener index, Zagreb indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Physicochemical Descriptors: Related to known physical properties (e.g., logP, molar refractivity).

Multiple Linear Regression (MLR) is a common technique used to build QSPR models that correlate these descriptors with experimental data for a set of similar compounds (a "training set"). semanticscholar.org Once a statistically robust model is developed, it can be used to predict the properties of new compounds like this compound.

| Descriptor Type | Example Descriptor | Information Encoded for this compound |

| Constitutional | Molecular Weight | The total mass of the molecule (170.33 g/mol ). nih.gov |

| Topological | First Zagreb Index | A measure of the degree of branching in the molecular skeleton. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, related to intermolecular interactions. |

| Physicochemical | XLogP3 | A calculated measure of the molecule's hydrophobicity (octanol-water partition coefficient), which is 5.6. nih.gov |

While alkanes are generally unreactive, their "reactivity" in specific contexts, such as combustion or susceptibility to radical halogenation, can be correlated with structural features. quora.comkhanacademy.org For highly branched alkanes, stability is a key predictor of reactivity. It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain isomers. quora.comkhanacademy.org

In QSAR/QSPR studies, descriptors that quantify branching are expected to correlate strongly with stability and, consequently, with reactivity. For example, a higher degree of branching, as captured by topological indices, generally leads to:

Increased Stability: More branched alkanes have lower heats of combustion per carbon atom compared to their linear isomers, indicating greater stability. khanacademy.org This is attributed to factors like stabilizing electron correlation and steric effects. quora.comkhanacademy.org

Altered Reaction Pathways: The presence of tertiary and quaternary carbon atoms in this compound influences its behavior in reactions like hydroisomerization, a key process in petroleum refining. nih.govacs.org The stability of the potential carbocation intermediates, which is highest at more substituted carbons, dictates the product distribution. quora.com

QSAR models can therefore use descriptors for branching to predict properties like octane (B31449) number (a measure of combustion quality) or the equilibrium distribution of products in isomerization reactions. nih.gov The highly compact and branched structure of this compound, as quantified by its molecular descriptors, would predict high stability and specific combustion characteristics.

Advanced Spectroscopic and Chromatographic Characterization of 2,3,3,4,4 Pentamethylheptane

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile and semi-volatile organic compounds, including the isomers of dodecane (B42187) (C12H26) such as 2,3,3,4,4-pentamethylheptane. The high efficiency of modern capillary columns allows for the separation of closely boiling structural isomers, while high-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental composition and aiding in structural elucidation.

In the analysis of this compound, GC separates it from other C12H26 isomers based on differences in their boiling points and interactions with the stationary phase. Generally, highly branched alkanes have lower boiling points than their linear or less-branched counterparts. Subsequent detection by MS involves ionizing the molecule, typically through electron ionization (EI), which causes fragmentation.

The fragmentation pattern of branched alkanes is highly characteristic. Key features include:

Weak or Absent Molecular Ion (M+) Peak : Highly branched alkanes like this compound often exhibit a very low abundance or completely absent molecular ion peak (m/z 170) due to the high instability of the parent ion.

Preferential Cleavage at Branching Points : Fragmentation preferentially occurs at the tertiary and quaternary carbon centers because it leads to the formation of more stable secondary and tertiary carbocations.

Formation of Stable Carbocations : The structure of this compound contains two adjacent quaternary carbons (C3 and C4) and a tertiary carbon (C2), making it susceptible to specific cleavage patterns. The loss of the largest alkyl fragments at these branched sites is generally favored.

For this compound, cleavage at the heavily substituted C3-C4 and C4-C5 bonds is expected to be a dominant fragmentation pathway. The generation of stable tertiary carbocations would lead to prominent peaks in the mass spectrum. High-resolution instruments can distinguish between fragment ions of the same nominal mass but different elemental compositions, which is critical when analyzing complex mixtures.

Table 1: Predicted Prominent Mass Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Likely Origin (Loss of Radical) |

|---|---|---|

| 113 | [C8H17]+ | Loss of a butyl radical (C4H9•) |

| 99 | [C7H15]+ | Loss of a pentyl radical (C5H11•) |

| 85 | [C6H13]+ | Loss of a hexyl radical (C6H13•) |

| 71 | [C5H11]+ | Loss of a heptyl radical (C7H15•) |

| 57 | [C4H9]+ | Loss of an octyl radical (C8H17•) |

Headspace Solid-Phase Microextraction (HS-SPME) Techniques

For the analysis of volatile alkanes like this compound from complex matrices (e.g., environmental or biological samples), Headspace Solid-Phase Microextraction (HS-SPME) serves as an efficient, solvent-free sample preparation technique. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The choice of fiber coating is critical for efficient extraction. For nonpolar compounds like alkanes, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is typically used. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

HS-SPME offers several advantages for alkane analysis:

Concentration of Analytes : It concentrates volatile compounds from a sample, improving detection limits.

Matrix Elimination : By sampling from the headspace, it minimizes the transfer of non-volatile matrix components to the GC-MS system, reducing instrument contamination and interference.

Automation : The technique is easily automated, allowing for high-throughput analysis.

Optimization of HS-SPME parameters such as extraction time, temperature, and sample agitation is crucial to ensure reproducible and sensitive measurements for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of isomers.

For this compound, the lack of symmetry in its structure means that every carbon and proton group is chemically non-equivalent, leading to a complex but highly informative spectrum.

¹H NMR Spectroscopy : The proton NMR spectrum would show a distinct signal for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) are used for structural assignment. Due to the extensive branching, many signals would be complex multiplets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is often simpler as it is typically acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is highly dependent on its local electronic environment, including the degree of substitution. The structure of this compound has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum. Quaternary carbons, of which there are two in this molecule, typically appear as low-intensity signals in the spectrum.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the complete assignment of all proton and carbon signals and confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Expected Number of Signals | Predicted Chemical Shift (δ) Range (ppm) | Key Differentiating Features |

|---|---|---|---|

| ¹H | 9 | 0.8 - 1.8 | Complex multiplets for methine (CH) and methylene (B1212753) (CH₂) protons. Multiple singlets/doublets for non-equivalent methyl (CH₃) groups. |

| ¹³C | 12 | 10 - 50 | Two low-intensity signals for the quaternary carbons (C3, C4). Distinct signals for each of the seven methyl carbons, one tertiary carbon, and two methylene carbons. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule. While these techniques are complementary, they are governed by different selection rules. IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in polarizability.

For an alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations.

C-H Stretching Vibrations : These appear as strong bands in the IR spectrum, typically in the 2850-3000 cm⁻¹ region.

C-H Bending Vibrations : Methyl (-CH₃) and methylene (-CH₂) groups have characteristic bending (scissoring, rocking, wagging, and twisting) modes that appear in the 1350-1470 cm⁻¹ region. The presence of gem-dimethyl groups (two methyls on one carbon) can give rise to characteristic splitting in this region.

The high degree of branching and lack of symmetry in this compound would result in a complex and unique pattern of bands in the fingerprint region of both its IR and Raman spectra. This uniqueness allows for its definitive identification when compared against a spectral library. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak or absent in the IR spectrum.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Activity | Comments |

|---|---|---|---|

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong in IR, Medium in Raman | Multiple overlapping bands expected. |

| CH₃ and CH₂ Bending | 1350 - 1470 | Medium in IR and Raman | Complex pattern due to multiple, non-equivalent groups. |

| C-C Stretch and Skeletal Bending | 800 - 1200 | Weak in IR, Strong in Raman | Creates a unique fingerprint pattern specific to the branching structure. |

Applications of Advanced Laser Spectroscopic Techniques in Alkane Analysis

Advanced laser-based spectroscopic techniques have emerged as powerful tools for the analysis of alkanes, offering high sensitivity, selectivity, and rapid response times. These methods are particularly valuable for in-situ process monitoring, combustion diagnostics, and trace gas analysis.

Several techniques are applicable to hydrocarbon analysis:

Tunable Diode Laser Absorption Spectroscopy (TDLAS) : TDLAS is used for the quantitative measurement of specific gases, including light alkanes like methane (B114726) and ethane. By tuning a laser to a specific absorption line of a target molecule, highly selective and sensitive measurements can be achieved. While less common for larger alkanes due to spectral congestion, it is a key technology in natural gas analysis.

Cavity Ring-Down Spectroscopy (CRDS) : CRDS is an extremely sensitive absorption technique that measures the decay rate of light in a high-finesse optical cavity. It can detect trace amounts of alkanes and is used in applications such as breath analysis, where alkanes can be biomarkers for certain diseases.

Laser-Induced Breakdown Spectroscopy (LIBS) : LIBS is an atomic emission spectroscopy technique that uses a high-energy laser pulse to create a plasma on a sample's surface. While it primarily provides elemental composition, molecular information can sometimes be inferred from the plasma emission, making it useful for rapid screening of hydrocarbon content.

Ultrafast Laser Absorption Spectroscopy (ULAS) : This technique utilizes broadband mid-infrared lasers to simultaneously measure multiple hydrocarbon species and temperature. It is particularly powerful in combustion research for tracking fuel components and intermediates in real-time. nist.gov

These advanced laser-based methods provide capabilities beyond traditional spectroscopic techniques, enabling real-time analysis in harsh environments and detection at extremely low concentrations. chemicalbook.comnist.gov

Research Applications and Broader Scientific Relevance of 2,3,3,4,4 Pentamethylheptane

Role as a Reference Standard in Chemical Metrology and Fuel Science

In the precise measurement of fuel properties, reference standards are indispensable for calibrating instrumentation and validating test methods. Highly branched alkanes, analogous to 2,3,3,4,4-pentamethylheptane, play a crucial role in the determination of cetane number, a critical indicator of diesel fuel ignition quality.

Primary Reference Standards for Cetane Number Determination (via analogous isomers)

The cetane number (CN) is a measure of a fuel's ignition delay—the time between the start of injection and the start of combustion. nrel.gov It is determined by comparing a fuel's performance in a standardized Cooperative Fuel Research (CFR) engine to that of primary reference fuels (PRFs) with known cetane numbers. nrel.govgoogle.com

Historically, the scale was defined by two PRFs: n-hexadecane (also known as cetane), with excellent ignition quality assigned a CN of 100, and 1-methylnaphthalene (B46632), with poor ignition quality assigned a CN of 0. google.com Due to issues with stability and quality, 1-methylnaphthalene was replaced by 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN or isocetane), which was assigned a CN of 15. nrel.govgoogle.com

More recently, the isomer 2,2,4,6,6-pentamethylheptane (B104275) (PMH) has been identified as a third-generation, low-cost primary reference standard that behaves very similarly to HMN in the ASTM D613 test method. google.comgoogle.comhotowntech.com This C12 isoparaffin can be used as a direct substitute for HMN. google.comgoogle.com Blends of PMH and n-hexadecane are used to create reference fuels across a range of cetane numbers to bracket and determine the CN of a test fuel by interpolating between the performance of two bracketing reference blends. google.comgoogle.com

| Primary Reference Fuel | Assigned Cetane Number | Role |

| n-Hexadecane (Cetane) | 100 | High-ignition quality standard |

| 2,2,4,4,6,8,8-Heptamethylnonane (HMN) | 15 | Low-ignition quality standard (Second Generation) |

| 2,2,4,6,6-Pentamethylheptane (PMH) | ~15 (Behaves similarly to HMN) | Low-ignition quality standard (Third Generation) google.comgoogle.com |

Methodologies for Standard Development and Certification (ISO 17034)

The development and certification of primary reference standards, such as those used in cetane number determination, follow rigorous internationally recognized methodologies to ensure the highest level of quality and confidence. ISO 17034, "General requirements for the competence of reference material producers," is the principal standard governing the production of Certified Reference Materials (CRMs). parkesscientific.comreagecon.com

Accreditation to ISO 17034 provides objective proof that a producer operates a robust quality management system and is technically competent to handle all aspects of CRM production, including:

Production Planning: Meticulous planning of the entire production process. reagecon.com

Material Characterization: Thorough analysis and characterization of the raw materials. reagecon.com

Value Assignment: Assigning certified property values based on metrologically valid procedures. reagecon.com

Uncertainty Budgeting: Calculating and stating the uncertainty associated with the certified value. reagecon.com

Traceability: Ensuring an unbroken chain of comparisons to national or international standards. reagecon.com

Homogeneity and Stability Studies: Verifying that every unit of the batch has the same property value within the stated uncertainty and that this value will remain stable over time. reagecon.com

Producers of fuel reference materials, such as sulfur standards in synthetic diesel or jet aviation fuel standards, operate under this accreditation to supply the industry with reliable CRMs for instrument calibration and quality control. sigmaaldrich.comdcscientific.com

Development of Surrogate Fuels for Complex Hydrocarbon Mixtures

Real transportation fuels like jet fuel and diesel are complex mixtures containing thousands of different hydrocarbon compounds. brighton.ac.uk This complexity makes detailed combustion modeling computationally prohibitive. cerfacs.frstanford.edu To overcome this, researchers formulate surrogate fuels—mixtures with a small number of well-characterized components designed to emulate the physical and chemical properties of the real fuel. brighton.ac.ukwikipedia.org Highly branched alkanes like this compound and its isomers are essential components in these surrogates.

Component Selection for Jet Fuel and Diesel Surrogates

The selection of components for a surrogate fuel is guided by the goal of matching key properties of the target fuel. acs.org The process begins by analyzing the chemical composition of the real fuel to understand the distribution of different hydrocarbon classes, such as n-paraffins, iso-paraffins (branched alkanes), cyclo-paraffins, and aromatics. acs.orgnih.gov

Component selection is then based on matching a range of target properties, which can include both physical and chemical characteristics: acs.orgmdpi.com

Physical Properties: Density, viscosity, surface tension, and distillation curve (volatility). acs.orgmdpi.com

Chemical/Combustion Properties: Cetane number (CN) or Derived Cetane Number (DCN), Threshold Sooting Index (TSI), hydrogen-to-carbon (H/C) ratio, molecular weight (MW), and Lower Heating Value (LHV). acs.orgmdpi.com

Branched alkanes are a critical component class in both jet and diesel fuels. nih.govnih.gov Studies have identified 2,2,4,6,6-pentamethylheptane as a promising surrogate component for representing the low-ignition-quality, highly-branched alkanes found in alternative jet fuels. epa.gov Other commonly used branched alkanes include iso-octane and iso-cetane. nih.govmdpi.com

Emulation of Combustion Properties and Fuel Characteristics in Surrogate Blends

Once the components are selected, their proportions in the surrogate mixture are optimized to match the target properties of the real fuel as closely as possible. osti.gov Branched alkanes like pentamethylheptane isomers significantly influence the combustion behavior of the blend.

For example, a study on iso-dodecane (2,2,4,6,6-pentamethylheptane) characterized its global combustion properties and found them to be very nearly the molar average of iso-octane (a C8 branched alkane) and iso-cetane (a C16 branched alkane). researchgate.net This predictable behavior makes it an excellent "building block" for constructing surrogates with specific combustion targets. researchgate.net

Table: Combustion Properties of Representative Branched Alkanes

| Compound | Formula | Derived Cetane Number (DCN) | Threshold Sooting Index (TSI) |

|---|---|---|---|

| Iso-octane (2,2,4-trimethylpentane) | C₈H₁₈ | --- | --- |

| Iso-dodecane (2,2,4,6,6-pentamethylheptane) | C₁₂H₂₆ | 16.8 (±1) researchgate.net | 15.4 (±0.5) researchgate.net |

By carefully blending these branched alkanes with other components like n-alkanes and aromatics, researchers can formulate surrogates that accurately reproduce the ignition delay, sooting tendency, and other critical combustion characteristics of a target fuel. mdpi.com

Modeling of Spray and Combustion Processes using Surrogate Fuel Mechanisms

The primary advantage of using a surrogate fuel is the ability to develop a detailed chemical kinetic mechanism that describes its combustion chemistry. stanford.edullnl.gov Such mechanisms, which can involve hundreds of species and thousands of reactions, are computationally manageable for a simple surrogate mixture but not for a real fuel. stanford.edu

These kinetic models are then integrated with computational fluid dynamics (CFD) software to simulate complex, real-world combustion phenomena. mdpi.com This allows for detailed investigation of:

Fuel spray atomization and vaporization.

Mixture formation inside the engine cylinder.

Autoignition and flame propagation.

Formation of pollutants like soot and nitrogen oxides (NOx).

Recent research has utilized a detailed chemical kinetic model to simulate the combustion of a flame doped with 2,2,4,6,6-pentamethyl-heptane, coupling the model with a 1D-CFD solver to validate its predictions against experimental data. osti.gov This demonstrates the direct application of pentamethylheptane isomers in developing and validating the fundamental models needed to design more efficient and cleaner combustion engines.

Fundamental Contributions to Hydrocarbon Reaction Network Understanding

The study of this compound offers profound insights into the complex world of hydrocarbon reactions. Its highly branched nature allows researchers to probe the intricate interplay of structural features and chemical reactivity, especially under conditions of high temperature and pressure.

Probing the Effects of Extensive Branching on Chemical Behavior

The extensive methylation of the heptane (B126788) backbone in this compound significantly influences its chemical behavior, primarily due to steric hindrance and the stability of the carbon skeleton. The presence of multiple methyl groups creates a congested environment around the carbon chain, which can affect reaction rates and pathways.

Steric Effects: The bulky methyl groups can shield the carbon-carbon and carbon-hydrogen bonds from attack by reactive species, a phenomenon known as steric hindrance. This can lead to a different distribution of reaction products compared to less branched isomers. For instance, in free-radical halogenation, the accessibility of different hydrogen atoms is a key determinant of the product distribution. In a highly branched structure like this compound, the tertiary hydrogen at the C-2 position is sterically less accessible than primary hydrogens on the terminal methyl groups, which can influence the selectivity of the reaction.

Reaction Intermediate Stability: The branching also affects the stability of radical and carbocation intermediates that may form during reactions. Tertiary and quaternary carbon centers can stabilize adjacent radical or positive charges, influencing the preferred pathways for bond cleavage and rearrangement. In the case of this compound, the formation of a radical at the C-2 position would be a tertiary radical, which is generally more stable than primary or secondary radicals. This stability can direct the course of reactions such as pyrolysis.

A comparative look at the boiling points of dodecane (B42187) isomers highlights the effect of branching. While straight-chain n-dodecane has a boiling point of 216.3 °C, the more compact, branched structure of an isomer like 2,2,4,6,6-pentamethylheptane results in a lower boiling point of approximately 176 °C. This is due to the reduced surface area and weaker van der Waals forces between the molecules of the branched isomer.

Table 1: Comparison of Boiling Points for Dodecane Isomers

| Compound Name | Molecular Formula | Boiling Point (°C) |

|---|---|---|

| n-Dodecane | C₁₂H₂₆ | 216.3 |

| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | ~176 |

Insights into Alkane Chemistry in Extreme Conditions (e.g., High Temperature, High Pressure)

Under extreme conditions such as high temperature and pressure, alkanes undergo complex reactions, most notably pyrolysis or thermal cracking. These processes are fundamental to petrochemical refining and involve the breaking of C-C and C-H bonds to form smaller, more valuable hydrocarbons. The study of highly branched alkanes like this compound under these conditions provides crucial data for developing and validating detailed kinetic models of combustion and pyrolysis.

Pyrolysis and Thermal Cracking: The thermal decomposition of alkanes proceeds through a free-radical chain reaction mechanism. The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. For a highly branched alkane, the presence of sterically strained bonds and the potential to form stable radical intermediates can influence the initiation and propagation steps of pyrolysis.

Computational studies on the pyrolysis of a closely related isomer, 2,2,4,6,6-pentamethylheptane (iso-dodecane), have been conducted to develop detailed kinetic mechanisms. These models, which can be extended to understand the behavior of this compound, predict the formation of a complex mixture of smaller alkanes and alkenes. The initial bond scission is likely to occur at the most sterically hindered C-C bonds or at locations that lead to the formation of the most stable radical fragments.

High-Pressure Chemistry: High pressure can significantly alter the reaction pathways of alkanes. While alkanes are generally stable under high pressure alone, the combination of high pressure and high temperature can lead to unique chemical transformations. High pressure can favor reactions that have a smaller activation volume, potentially leading to different product distributions compared to low-pressure pyrolysis. Research into the high-pressure chemistry of branched alkanes is essential for understanding geological processes and for developing novel chemical synthesis routes.

Table 2: General Products of Alkane Pyrolysis

| Product Category | Examples |

|---|---|

| Smaller Alkanes | Methane (B114726), Ethane, Propane |

| Alkenes | Ethene, Propene, Butene |

The insights gained from studying the chemical behavior of this compound are not confined to this single molecule. They contribute to a broader understanding of structure-reactivity relationships in hydrocarbons, which is essential for the design of more efficient fuels, the optimization of industrial chemical processes, and the development of more accurate predictive models for complex chemical systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3,4,4-pentamethylheptane, and how can purity be validated experimentally?

- Methodology : Synthesis typically involves branched alkane isomerization or alkylation of smaller hydrocarbons. For purity validation, use gas chromatography-mass spectrometry (GC/MS) with reference standards (e.g., m/z 71, 85, 99 fragmentation patterns) to confirm structural identity and quantify impurities . Nuclear magnetic resonance (NMR) can resolve branching patterns and confirm methyl group positions .

Q. How is this compound characterized for stability under oxidative conditions?

- Methodology : Perform controlled oxidation experiments using agents like chromic oxide (CrO₃) at elevated temperatures. Monitor degradation products via GC/MS and compare kinetic data (e.g., rate constants) to computational predictions from models like the Radical Stability Index (RSI), which accounts for primary/secondary/tertiary/quaternary carbon distributions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Store in inert atmospheres (e.g., nitrogen) to prevent oxidation. Use explosion-proof equipment due to its flammability (UN 2286, Hazard Class 3). Avoid contact with strong oxidizers (e.g., peroxides), as incompatibility may lead to exothermic reactions .

Advanced Research Questions

Q. How do computational models predict the thermal degradation kinetics of this compound, and how do they compare to experimental data?

- Methodology : Apply RSI-based calculations (Equation: ) to estimate rate constants at specific temperatures. Validate against experimental pyrolytic degradation data (e.g., at 450°C, vs. observed ) . Advanced molecular dynamics simulations can refine predictions by modeling bond dissociation energies and radical intermediates .

Q. What contradictions exist in reported Henry’s Law constants for pentamethylheptane isomers, and how can they be resolved?

- Methodology : Compare literature values (e.g., for 2,3,4,4,6-pentamethylheptane vs. for 3,3,4,4,5-pentamethylheptane) . Conduct headspace gas chromatography under standardized conditions (temperature, salinity) to isolate isomer-specific solubility differences.

Q. How does this compound influence the thermophysical properties of jet fuel blends?

- Methodology : Measure density, viscosity, and flash points in binary mixtures with n-dodecane or other alkanes. Use ASTM D8302-20 protocols for GC/MS analysis to quantify paraffinic content and correlate with bulk modulus changes . Thermodynamic modeling (e.g., Helmholtz energy equations) can predict phase behavior .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in isomer identification during GC/MS analysis of complex hydrocarbon mixtures?

- Methodology : Employ high-resolution GC/MS with retention index matching and spectral libraries (e.g., NIST). For unresolved peaks, use tandem MS (MS/MS) to differentiate isomers like 2,3,3,4,4- vs. 2,2,4,6,6-pentamethylheptane based on unique fragmentation pathways (e.g., m/z 99 vs. m/z 85 dominance) .

Q. What explains the variability in oxidation product profiles across studies of branched alkanes like this compound?

- Methodology : Replicate experiments under controlled oxygen partial pressures and catalyst conditions. Compare product distributions (e.g., ketones vs. carboxylic acids) using multivariate analysis to isolate mechanistic pathways (e.g., radical vs. ionic oxidation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.